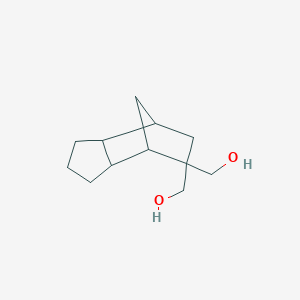
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol, also known as octahydro-4,7-methano-1H-indene-2,5-dimethanol, is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its tricyclic structure, which includes a methanoindene core with two hydroxymethyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol typically involves the hydrogenation of a suitable precursor, such as a methanoindene derivative, under high pressure and temperature conditions. The reaction is often catalyzed by a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The tricyclic structure of the compound may also play a role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[5.2.1.02,6]decane derivatives: Compounds with similar tricyclic structures and functional groups.
Methanoindene derivatives: Compounds with a methanoindene core and various substituents.
Uniqueness
(Octahydro-1H-4,7-methanoindene-5,5-diyl)dimethanol is unique due to its specific tricyclic structure and the presence of two hydroxymethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
81700-12-1 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[8-(hydroxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H20O2/c13-6-12(7-14)5-8-4-11(12)10-3-1-2-9(8)10/h8-11,13-14H,1-7H2 |
Clave InChI |
HBUXGZBZNFBXOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


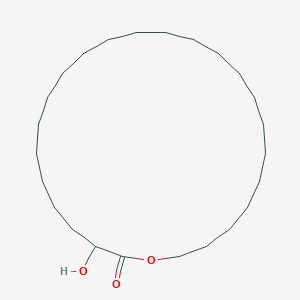
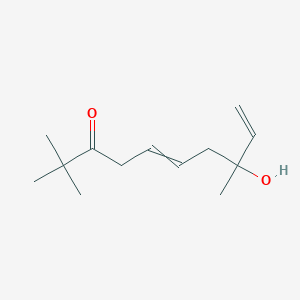
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
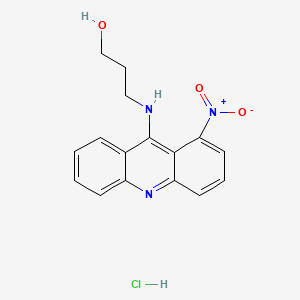
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

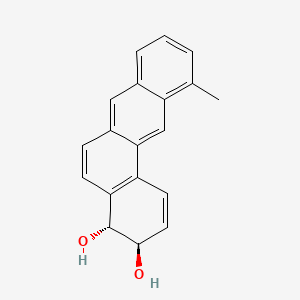
silane](/img/structure/B14426362.png)

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
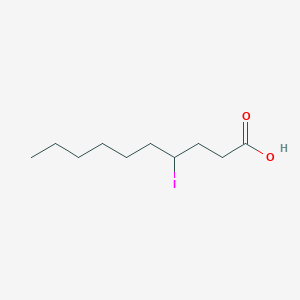
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
